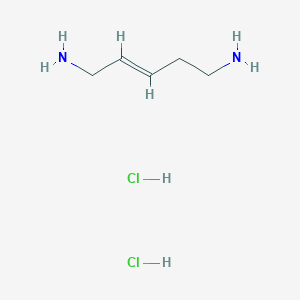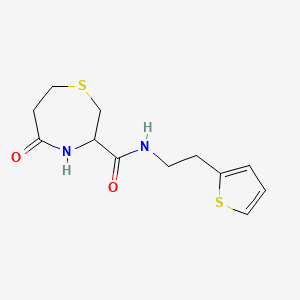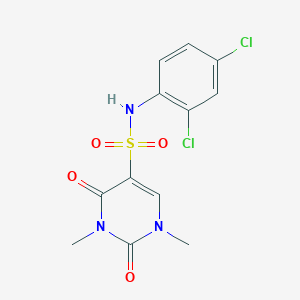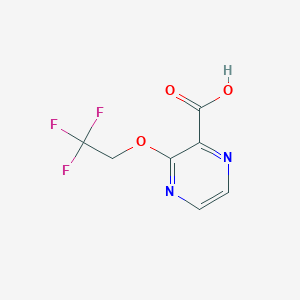
(2E)-pent-2-ene-1,5-diamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-Pent-2-ene-1,5-diamine dihydrochloride is an organic compound characterized by the presence of a double bond between the second and third carbon atoms in a pentane chain, with amine groups attached to the first and fifth carbon atoms. The compound is often used in various chemical reactions and research applications due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-pent-2-ene-1,5-diamine dihydrochloride typically involves the reaction of pent-2-ene-1,5-diamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process can be summarized as follows:
- Dissolve pent-2-ene-1,5-diamine in an appropriate solvent such as ethanol or water.
- Slowly add hydrochloric acid to the solution while maintaining a low temperature to control the exothermic reaction.
- Stir the mixture until the reaction is complete, and the dihydrochloride salt precipitates out.
- Filter and purify the product by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions: (2E)-Pent-2-ene-1,5-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the double bond to a single bond, resulting in pentane-1,5-diamine dihydrochloride.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Amides or nitriles.
Reduction: Pentane-1,5-diamine dihydrochloride.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
(2E)-Pent-2-ene-1,5-diamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (2E)-pent-2-ene-1,5-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzymatic activity. The double bond in the structure may also participate in conjugation with other molecules, enhancing its reactivity and binding affinity.
相似化合物的比较
Ethylenediamine: A simpler diamine with two amine groups attached to adjacent carbon atoms.
Hexane-1,6-diamine: A longer-chain diamine with amine groups at the first and sixth carbon atoms.
But-2-ene-1,4-diamine: A similar compound with a shorter carbon chain and a double bond between the second and third carbon atoms.
Uniqueness: (2E)-Pent-2-ene-1,5-diamine dihydrochloride is unique due to its specific carbon chain length, the position of the double bond, and the presence of two amine groups
属性
IUPAC Name |
(E)-pent-2-ene-1,5-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c6-4-2-1-3-5-7;;/h1-2H,3-7H2;2*1H/b2-1+;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTVOGXEDVHPPC-SEPHDYHBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C=CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN)/C=C/CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2929367.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-indole-3-carboxamide](/img/structure/B2929370.png)

![N-(2,4-difluorophenyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2929372.png)

![2-[1-(furan-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2929374.png)
![5-Oxospiro[3.3]heptane-2-carboxylic acid](/img/structure/B2929380.png)


![4-Bromophenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylate](/img/structure/B2929383.png)
![N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]ethanediamide](/img/structure/B2929384.png)

